5-Methylnaphthalene-2-carbaldehyde

regioselective synthesis formylation electrophilic aromatic substitution

Researchers requiring a naphthalene-2-carbaldehyde building block with predictable electrophilicity and improved lipophilicity (XLogP3 ~3.1) can utilize 5-Methylnaphthalene-2-carbaldehyde. Its coplanar 2-formyl group eliminates the steric twisting and reduced reactivity common in 1-naphthaldehydes, enabling reliable reductive amination and hydrazone formation without reaction re-optimization. - Coplanar aldehyde reacts 2-3× faster than 1-naphthaldehydes, shortening cycle times. - Low melting point (34-38 °C) supports accurate liquid handler dispensing without solvent pre-dissolution. - Orthogonal C2-aldehyde/C5-methyl substitution prevents competitive side reactions during sequential transformations.

Molecular Formula C12H10O
Molecular Weight 170.21 g/mol
CAS No. 102606-09-7
Cat. No. B186995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylnaphthalene-2-carbaldehyde
CAS102606-09-7
Synonyms5-Methylnaphthalene-2-carboxaldehyde
Molecular FormulaC12H10O
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=CC=C1)C=O
InChIInChI=1S/C12H10O/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-8H,1H3
InChIKeyNCRZRPWUZLWUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylnaphthalene-2-carbaldehyde: Positionally Defined Naphthaldehyde Building Block


5-Methylnaphthalene-2-carbaldehyde (CAS 102606-09-7) is a disubstituted naphthalene derivative belonging to the naphthaldehyde class, bearing a methyl group at the 5-position and a formyl group at the 2-position of the naphthalene core [1]. This specific substitution pattern places the aldehyde at the β-position of the naphthalene ring system, a structural feature that distinguishes it from the more commonly encountered α‑naphthaldehydes and from other methyl‑regioisomers. It is primarily employed as a synthetic intermediate in pharmaceutical and fine chemical research, where its bifunctional nature – an aromatic aldehyde combined with a methyl substituent – enables chemoselective transformations not accessible with unsubstituted or differently substituted naphthaldehydes .

Reactivity
Coplanar 2‑formyl group enables efficient amine condensations and hydrazone formations
Lipophilicity
5‑Methyl substitution increases lipophilicity for intracellular target scaffolds
Handling
Low‑melting solid suits automated parallel synthesis and high‑throughput workflows

Why Substitution with Other Naphthaldehydes or Methylnaphthalenes Fails


The position of the formyl group on the naphthalene ring fundamentally dictates both the electronic character and the steric environment of the reactive centre. In 1‑naphthaldehydes, strong peri‑interactions between the aldehyde oxygen and the peri‑hydrogen (or substituent) twist the carbonyl out of the ring plane, reducing electrophilicity and altering diastereoselectivity in addition reactions [1]. In contrast, 2‑naphthaldehydes such as 5‑methylnaphthalene‑2‑carbaldehyde maintain a coplanar aldehyde group, preserving full conjugation and predictable reactivity. The 5‑methyl substituent further modulates ring electronics and lipophilicity relative to the parent naphthalene‑2‑carbaldehyde or its 6‑ or 7‑methyl isomers, which can lead to divergent outcomes in electrophilic aromatic substitution, cross‑coupling, and downstream biological activity of derived products [2]. Consequently, interchanging regioisomers without re‑optimising reaction conditions or re‑profiling biological targets carries a high risk of yield loss, impurity formation, or functional failure.

1‑Naphthaldehydes

Peri‑interactions twist the carbonyl, reducing electrophilicity — reaction rates and diastereoselectivities may shift away from expected outcomes.

Other methyl regioisomers

6‑ or 7‑methyl substitution alters ring electronics and steric environment; direct replacement risks regioselectivity loss, impurity formation, or divergent biological profiles in derived compounds.

Quantified Differentiation Against Closest Analogs


Regioselective Formylation: Directing Electrophilic Substitution

When 2‑methylnaphthalene is subjected to CO/HF‑BF₃ formylation, a mixture of five mono‑formylated products is obtained with a total yield of 72%; the major product is 6‑formyl‑2‑methylnaphthalene (33% selectivity), not the 5‑methyl‑2‑formyl isomer [1]. This demonstrates that the 5‑methyl‑2‑carbaldehyde substitution pattern cannot be accessed by direct formylation of 1‑methylnaphthalene or 2‑methylnaphthalene with useful selectivity. Consequently, 5‑methylnaphthalene‑2‑carbaldehyde must be prepared by alternative, position‑specific routes such as CAN oxidation of a suitably substituted precursor or multi‑step construction, imparting higher synthetic cost but delivering a unique regioisomer not available from bulk methylation‑formylation processes.

Regioselective Formylation
Class‑level
5‑Methyl‑2‑carbaldehyde ≤10% selectivity
6‑Formyl‑2‑methylnaphthalene 33% selectivity
≥3‑fold lower selectivity for target isomer
Not accessible via direct formylation; dedicated synthesis required
CO/HF‑BF₃, 25°C; selectivities from reported product distribution
regioselective synthesis formylation electrophilic aromatic substitution

Enhanced Lipophilicity for Membrane Permeability

Introduction of the 5‑methyl group onto the naphthalene‑2‑carbaldehyde scaffold increases the computed partition coefficient (XLogP3) from 2.65 for the parent compound to 3.0–3.3 for 5‑methylnaphthalene‑2‑carbaldehyde [1]. This increase of 0.35–0.65 log units corresponds to an approximately 2–4‑fold higher lipophilicity, which can improve passive membrane permeability and organic‑phase extractability in work‑up procedures.

Lipophilicity (XLogP3)
Reported
Δ logP +0.35–0.65
Higher computed lipophilicity may support membrane permeability
Computational prediction vs parent (XLogP3 2.65); experimental logP may differ
lipophilicity LogP drug design

Solid-State Handling: Melting Point Advantage

5‑Methylnaphthalene‑2‑carbaldehyde exhibits a melting point of 34–38 °C , placing it just above ambient laboratory temperature. By contrast, the parent naphthalene‑2‑carbaldehyde melts at 59–62 °C and 1‑naphthaldehyde at 1–3 °C [1]. The intermediate melting range of the target compound allows it to be handled as a low‑melting solid that readily liquefies with gentle warming, simplifying accurate dispensing for small‑scale reactions without the need for solvent pre‑dissolution that is often necessary for higher‑melting aldehydes.

Melting Point
Reported
34–38 °C
Low‑melting solid simplifies room‑temperature dispensing without pre‑solubilization
Parent mp 59–62°C; 1‑naphthaldehyde mp 1–3°C (reference data)
physical form melting point handling

Carbonyl Reactivity: 2-Naphthaldehyde vs 1-Naphthaldehyde Electrophilicity

Comprehensive physicochemical analysis of naphthaldehydes has established that the carbonyl group in 2‑naphthaldehydes remains coplanar with the aromatic ring, whereas in 1‑naphthaldehydes the aldehyde is twisted out of conjugation by repulsive peri‑interactions with the C8‑hydrogen [1]. This geometric difference reduces the electrophilicity of 1‑naphthaldehydes relative to 2‑naphthaldehydes. Quantitative kinetic studies on model nucleophilic additions show that 2‑naphthaldehyde reacts approximately 2–3 times faster than 1‑naphthaldehyde under identical conditions [1]. The 5‑methyl substituent in 5‑methylnaphthalene‑2‑carbaldehyde is remote from the aldehyde and does not introduce peri‑strain, preserving this inherent reactivity advantage.

Carbonyl Reactivity
Class‑level
2–3× higher relative rate
Reported 2‑formyl reactivity may allow milder condensation conditions vs 1‑isomer
Based on kinetic review (Pozharskii 2003); multiple model nucleophilic additions
carbonyl reactivity peri-interactions nucleophilic addition

Recommended Deployment Scenarios


Medicinal Chemistry: Lipophilic 2-Formyl Scaffold

When a medicinal chemistry programme requires a naphthalene‑2‑carbaldehyde building block with improved membrane permeability, 5‑methylnaphthalene‑2‑carbaldehyde provides an XLogP3 of 3.0–3.3, approximately 2–4× more lipophilic than the unsubstituted parent [1]. This can be critical for target engagement in intracellular assays. The 2‑formyl group also maintains higher electrophilicity than isomeric 1‑naphthaldehydes, enabling efficient reductive amination or hydrazone formation under mild conditions that preserve sensitive functional groups elsewhere in the molecule.

High-Throughput Experimentation: Dispensing Accuracy

With a melting point of 34–38 °C, 5‑methylnaphthalene‑2‑carbaldehyde is a low‑melting solid that can be accurately dispensed by automated liquid handlers after brief warming, avoiding the volatility losses associated with low‑melting 1‑naphthaldehyde (mp 1–3 °C) and the solvent pre‑dissolution required for high‑melting naphthalene‑2‑carbaldehyde (mp 59–62 °C) [1][2]. This handling characteristic reduces weighing errors and solvent consumption in 96‑ or 384‑well plate syntheses.

Synthesis of Trisubstituted Naphthalene Derivatives

The orthogonality of the aldehyde (C2) and methyl (C5) substituents permits sequential chemoselective transformations: the aldehyde can undergo condensation, reduction, or Grignard addition without interference from the methyl group, while the methyl group can later be subjected to benzylic oxidation, halogenation, or directed C–H activation. This is not feasible with the isomeric 6‑formyl‑2‑methylnaphthalene, where both substituents reside on the same ring and can compete for electrophilic or radical reagents [1]. The specific 5‑methyl‑2‑carbaldehyde pattern thus provides a unique synthetic vector for constructing 1,2,5‑trisubstituted naphthalenes that are prevalent in kinase inhibitor scaffolds.

Agrochemical Imine and Hydrazone Formation

The coplanar, fully conjugated 2‑formyl group of 5‑methylnaphthalene‑2‑carbaldehyde reacts approximately 2–3× faster than a 1‑naphthaldehyde carbonyl in nucleophilic additions such as imine and hydrazone formation [1]. In the production of agrochemical active ingredients where naphthalene‑containing Schiff bases or hydrazones are key pharmacophores, this rate enhancement enables shorter reaction times and higher throughput, directly reducing manufacturing cycle time and cost.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Higher lipophilicity than parent 2‑naphthaldehyde
Membrane permeability in target cell assays
High‑throughput experimentation
Low‑melting solid suitable for automated dispensing
Weighing accuracy and reproducibility in plate synthesis
Trisubstituted naphthalene synthesis
Orthogonal C2‑aldehyde and C5‑methyl substituents
Sequential chemoselectivity and product purity
Agrochemical hydrazone formation
Higher carbonyl reactivity of 2‑formyl group
Condensation rate and reaction throughput
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